Cas no 2411283-90-2 (2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one)

2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethan-1-one is a specialized organic compound featuring a chloroacetyl group linked to a piperidine ring substituted with a tetrahydrofuran-3-yloxy moiety. This structure imparts reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical synthesis. The chloroacetyl group serves as an electrophilic site for nucleophilic substitution, enabling the introduction of diverse pharmacophores. The oxolane (tetrahydrofuran) ring enhances solubility and conformational flexibility, potentially improving bioavailability in drug development. Its piperidine scaffold is common in bioactive molecules, suggesting utility as an intermediate for CNS-targeting compounds. The compound's balanced lipophilicity and steric profile make it a versatile building block for medicinal chemistry applications requiring selective reactivity.
2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one structure
2411283-90-2 structure
Product Name:2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one
CAS No:2411283-90-2
MF:C11H18ClNO3
MW:247.718522548676
CID:6407546
PubChem ID:146085886
Update Time:2025-05-19

2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one
    • Z1562146688
    • 2411283-90-2
    • 2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone
    • EN300-26576456
    • 2-chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethan-1-one
    • Inchi: 1S/C11H18ClNO3/c12-7-11(14)13-4-1-9(2-5-13)16-10-3-6-15-8-10/h9-10H,1-8H2
    • InChI Key: OXPQZUWVHGGBCQ-UHFFFAOYSA-N
    • SMILES: ClCC(N1CCC(CC1)OC1COCC1)=O

Computed Properties

  • Exact Mass: 247.0975211g/mol
  • Monoisotopic Mass: 247.0975211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.8Ų

2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26576456-0.05g
2-chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethan-1-one
2411283-90-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one

Introduction to 2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one (CAS No. 2411283-90-2)

2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 2411283-90-2, this molecule represents a complex structural framework that combines elements of piperidine, oxolane, and chloro-substituted functionalities. Its unique chemical architecture positions it as a promising candidate for further exploration in drug discovery and development, particularly in the synthesis of bioactive molecules targeting various therapeutic pathways.

The compound's structure incorporates a chloro-piperidine core, which is a common motif in many pharmacologically active agents. The piperidine ring itself is known for its ability to enhance binding affinity and metabolic stability, making it a favored scaffold in medicinal chemistry. The presence of a chloro substituent at the 2-position further modulates the electronic properties of the molecule, potentially influencing its reactivity and interaction with biological targets.

Additionally, the oxolan-3-yloxy moiety introduces an oxygen-rich heterocyclic group that can participate in hydrogen bonding interactions. This feature is particularly relevant in designing molecules that require precise positioning within biological macromolecules, such as enzymes or receptors. The combination of these structural elements suggests that 2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one may exhibit properties suitable for applications in modulating enzyme activity or receptor binding.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Piperidine derivatives have been extensively studied for their potential as kinase inhibitors, and modifications to their structure can significantly alter their biological activity. The chloro-piperidine scaffold in this compound aligns with this trend, as chlorinated piperidines are frequently found in approved drugs due to their favorable pharmacokinetic profiles.

The oxolan ring is another key feature that may contribute to the compound's bioactivity. Oxolane derivatives are known to exhibit diverse biological effects, including antimicrobial and anti-inflammatory properties. By integrating this group into the 2-chloro-piperidine core, the molecule may inherit some of these beneficial characteristics while also being tailored for specific therapeutic applications.

One of the most compelling aspects of this compound is its potential for further derivatization. The presence of both chloro and hydroxyl functionalities provides multiple sites for chemical modification, allowing researchers to fine-tune its properties. For instance, introducing additional substituents at the 4-position of the piperidine ring or at the oxolane oxygen could enhance binding affinity or alter metabolic stability.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques can be employed to predict how 2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one interacts with biological targets, providing insights into its mechanism of action. These computational approaches are particularly valuable in identifying lead compounds that require minimal optimization before entering preclinical testing.

The synthesis of this compound also presents an opportunity to explore novel synthetic methodologies. Given its complex structure, developing an efficient synthetic route would be a significant achievement in organic chemistry. Modern synthetic strategies often leverage transition-metal catalysis or flow chemistry to improve yield and scalability, which could be particularly relevant for preparing derivatives on a larger scale for preclinical studies.

In conclusion, 2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one (CAS No. 2411283-90-2) represents a structurally intriguing molecule with potential applications in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for designing bioactive agents targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like this one will play a crucial role in advancing drug discovery efforts.

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